L-Alanyl-l-alanine HCl

説明

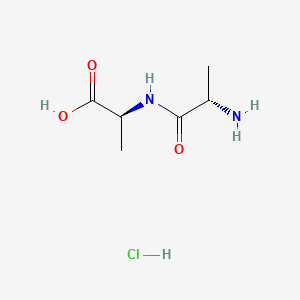

L-Alanyl-l-alanine hydrochloride is a dipeptide composed of two alanine molecules linked by a peptide bond, with an additional hydrochloride group. This compound is known for its stability and solubility in water, making it a valuable component in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: L-Alanyl-l-alanine hydrochloride can be synthesized through chemical or enzymatic methods. One common chemical synthesis involves the condensation of benzyloxycarbonyl-l-alanine and methyl glutamate via activated ester or triphenyl phosphine/hexachloroethane condensation . This method requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

Industrial Production Methods: Industrial production of L-Alanyl-l-alanine hydrochloride often employs biotechnological processes. For instance, a metabolically engineered Escherichia coli strain can be used to produce the dipeptide by overexpressing specific enzymes like L-amino acid α-ligase . This method is advantageous due to its efficiency and lower environmental impact compared to traditional chemical synthesis.

化学反応の分析

Types of Reactions: L-Alanyl-l-alanine hydrochloride undergoes various chemical reactions, including hydrolysis, epimerization, and cyclization. In acidic conditions, the dipeptide can hydrolyze into its constituent amino acids, alanine . Epimerization of the N-terminal residue and cyclization into diketopiperazine are also observed under specific conditions .

Common Reagents and Conditions: The hydrolysis of L-Alanyl-l-alanine hydrochloride typically occurs in acidic solutions, such as hydrochloric acid or phosphoric acid . The epimerization and cyclization reactions are influenced by the pH and temperature of the solution.

Major Products: The major products formed from the hydrolysis of L-Alanyl-l-alanine hydrochloride are alanine molecules. Epimerization results in the formation of different stereoisomers, while cyclization leads to the production of diketopiperazine .

科学的研究の応用

Scientific Research Applications

-

Biochemical Studies

L-Alanyl-l-alanine hydrochloride serves as a model compound for studying peptide behavior and stability under various conditions. Its ability to undergo hydrolysis and epimerization makes it a valuable tool in understanding peptide dynamics in biological systems. -

Pharmacological Research

The compound is investigated for its potential therapeutic effects, particularly in metabolic disorders. It has been shown to interact with enzymes like alanine dehydrogenase, facilitating the conversion of alanine to pyruvate, a crucial intermediate in energy metabolism . -

Analytical Chemistry

A notable application is in quantitative detection methods using high-performance liquid chromatography (HPLC). A method developed for measuring L-alanyl-l-alanine content involves using an amino-bonded silica gel column with specific mobile phase conditions, allowing for rapid and accurate quantification in chemical production .

Case Study 1: Enzymatic Activity

In a study examining the role of L-alanyl-l-alanine in enzymatic reactions, it was found that the compound significantly enhances the activity of alanine aminopeptidase, leading to increased hydrolysis rates in bacterial systems. This suggests potential applications in developing antibacterial agents .

Case Study 2: Nutritional Supplementation

Research on branched-chain amino acids and L-alanine supplementation indicates that these compounds can ameliorate calcium dyshomeostasis in sarcopenia. This highlights their importance in nutritional interventions for aging populations .

作用機序

The mechanism of action of L-Alanyl-l-alanine hydrochloride involves its hydrolysis into alanine molecules, which are then utilized in various metabolic pathways. Alanine plays a crucial role in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The dipeptide’s stability ensures a sustained release of alanine, enhancing its bioavailability and effectiveness.

類似化合物との比較

Similar Compounds: Similar compounds to L-Alanyl-l-alanine hydrochloride include other dipeptides such as L-Alanyl-l-glutamine and L-Alanyl-l-valine . These compounds share similar structural features but differ in their amino acid composition and properties.

Uniqueness: L-Alanyl-l-alanine hydrochloride is unique due to its high stability and solubility in water, which are not as pronounced in other dipeptides. This makes it particularly useful in applications requiring prolonged stability and easy dissolution .

Conclusion

L-Alanyl-l-alanine hydrochloride is a versatile dipeptide with significant applications in chemistry, biology, medicine, and industry. Its stability, solubility, and ease of synthesis make it a valuable compound for various scientific research and industrial processes.

生物活性

L-Alanyl-L-alanine HCl is a dipeptide composed of two alanine amino acids, and it has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its effects in various physiological contexts, including muscle metabolism, immune response, and clinical applications in nutrition.

Overview of this compound

This compound is a dipeptide that plays a role in protein synthesis and serves as a substrate for various metabolic pathways. Its structure allows it to participate in a range of biological functions, particularly in muscle metabolism and immune modulation.

Biological Activities

1. Muscle Metabolism:

Research indicates that L-Alanyl-L-alanine can enhance muscle recovery and performance. In studies involving aged mice, supplementation with branched-chain amino acids (BCAAs) combined with L-alanine improved muscle atrophy and weakness associated with aging. The study demonstrated significant improvements in muscle function, suggesting that L-Alanyl-L-alanine may play a supportive role in muscle health during aging or disuse conditions .

2. Immune Function:

L-Alanyl-L-alanine has been linked to improved immune responses, particularly in patients undergoing nutritional therapy. A clinical trial involving total parenteral nutrition (TPN) supplemented with L-alanyl-L-glutamine (a related dipeptide) showed reduced infectious morbidity in patients recovering from secondary peritonitis. This suggests that dipeptides like L-Alanyl-L-alanine may enhance host defenses and improve recovery outcomes .

3. Clinical Applications:

In the context of cancer treatment, studies have shown that L-alany-L-glutamine supplementation can mitigate the neurotoxic effects of chemotherapy agents like oxaliplatin in patients with stage III colon cancer. Patients receiving this supplementation reported significantly lower incidences of neurotoxicity compared to those who did not receive it . This highlights the potential of L-alany-L-alanine as an adjunct therapy in cancer care.

The biological activities of L-Alanyl-L-alanine are thought to be mediated through several mechanisms:

- Nitrogen Balance Improvement: Dipeptides like L-Alanyl-L-alanine contribute to better nitrogen balance, which is crucial for tissue repair and regeneration .

- Modulation of Immune Responses: By enhancing the production of immunoglobulins and lymphocytes, L-Alanyl-L-alanine may bolster the immune system's ability to fight infections .

- Muscle Protein Synthesis: The presence of alanine in the dipeptide structure supports protein synthesis pathways, which are vital during recovery from injury or illness .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Case Study 1: Muscle Recovery in Aged Mice

A study conducted on aged C57BL/6J mice demonstrated that supplementation with BCAAs and L-alanine significantly mitigated muscle atrophy associated with aging. The experimental group showed enhanced muscle mass retention compared to controls, indicating a protective effect against age-related muscle loss.

Case Study 2: Nutritional Support in Surgical Patients

In a randomized trial involving 33 patients post-surgery for secondary peritonitis, those receiving TPN supplemented with L-alany-L-glutamine exhibited significantly lower rates of infectious complications compared to those on standard TPN. This underscores the importance of amino acid supplementation in clinical nutrition.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZTXOMGFUVZSN-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56611-94-0 | |

| Record name | L-Alanine, L-alanyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56611-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。